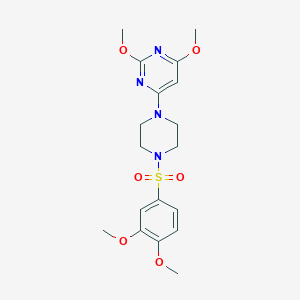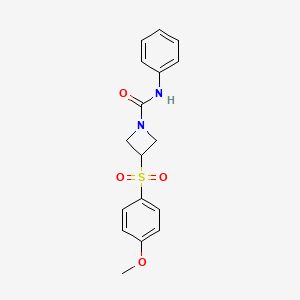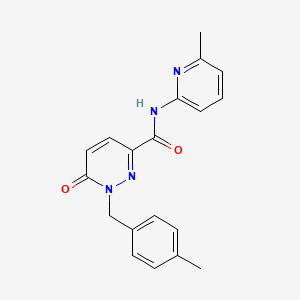![molecular formula C22H27NO2 B2521670 (E)-(2-phénoxyéthoxy)(1-{2-[4-(propan-2-yl)phényl]cyclopropyl}éthylidène)amine CAS No. 338392-49-7](/img/structure/B2521670.png)
(E)-(2-phénoxyéthoxy)(1-{2-[4-(propan-2-yl)phényl]cyclopropyl}éthylidène)amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[2-(4-Isopropylphenyl)cyclopropyl]-1-ethanone O-(2-phenoxyethyl)oxime is a complex organic compound with potential applications in various scientific fields. This compound features a cyclopropyl group attached to an ethanone moiety, with an oxime functional group linked to a phenoxyethyl chain. The unique structure of this compound makes it an interesting subject for research in organic chemistry and related disciplines.
Applications De Recherche Scientifique
1-[2-(4-Isopropylphenyl)cyclopropyl]-1-ethanone O-(2-phenoxyethyl)oxime has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It can be used in studies of enzyme inhibition and protein-ligand interactions.
Industry: It may be used in the production of specialty chemicals and materials.
Méthodes De Préparation
The synthesis of 1-[2-(4-isopropylphenyl)cyclopropyl]-1-ethanone O-(2-phenoxyethyl)oxime typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the cyclopropyl ring: This can be achieved through a cyclopropanation reaction, where a suitable alkene reacts with a carbene precursor.
Attachment of the isopropylphenyl group: This step involves a Friedel-Crafts alkylation reaction, where the cyclopropyl ring is alkylated with a 4-isopropylphenyl group.
Introduction of the ethanone moiety: This can be done through an acylation reaction, where the cyclopropyl ring is acylated with an ethanone derivative.
Formation of the oxime group: The ethanone moiety is converted to an oxime through a reaction with hydroxylamine.
Attachment of the phenoxyethyl chain: This final step involves an etherification reaction, where the oxime group is linked to a phenoxyethyl chain.
Industrial production methods for this compound would likely involve optimization of these steps to improve yield and reduce costs.
Analyse Des Réactions Chimiques
1-[2-(4-Isopropylphenyl)cyclopropyl]-1-ethanone O-(2-phenoxyethyl)oxime undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxime derivatives.
Reduction: Reduction reactions can convert the oxime group to an amine.
Substitution: The phenoxyethyl chain can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Hydrolysis: The oxime group can be hydrolyzed to yield the corresponding ketone and hydroxylamine.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium ethoxide. Major products formed from these reactions depend on the specific conditions and reagents used.
Mécanisme D'action
The mechanism of action of 1-[2-(4-isopropylphenyl)cyclopropyl]-1-ethanone O-(2-phenoxyethyl)oxime involves its interaction with specific molecular targets. The oxime group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The phenoxyethyl chain may interact with hydrophobic pockets in proteins, enhancing binding affinity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
1-[2-(4-Isopropylphenyl)cyclopropyl]-1-ethanone O-(2-phenoxyethyl)oxime can be compared with similar compounds such as:
1-[2-(4-Methylphenyl)cyclopropyl]-1-ethanone O-(2-phenoxyethyl)oxime: This compound has a methyl group instead of an isopropyl group, which may affect its reactivity and binding properties.
1-[2-(4-Isopropylphenyl)cyclopropyl]-1-ethanone O-(2-ethoxyethyl)oxime: This compound has an ethoxyethyl chain instead of a phenoxyethyl chain, which may influence its solubility and interaction with molecular targets.
The uniqueness of 1-[2-(4-isopropylphenyl)cyclopropyl]-1-ethanone O-(2-phenoxyethyl)oxime lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propriétés
IUPAC Name |
(E)-N-(2-phenoxyethoxy)-1-[2-(4-propan-2-ylphenyl)cyclopropyl]ethanimine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27NO2/c1-16(2)18-9-11-19(12-10-18)22-15-21(22)17(3)23-25-14-13-24-20-7-5-4-6-8-20/h4-12,16,21-22H,13-15H2,1-3H3/b23-17+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORKWGMPNXNPHAW-HAVVHWLPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2CC2C(=NOCCOC3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)C2CC2/C(=N/OCCOC3=CC=CC=C3)/C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Methyl 2-[(chloroacetyl)amino]-4-phenylthiophene-3-carboxylate](/img/new.no-structure.jpg)

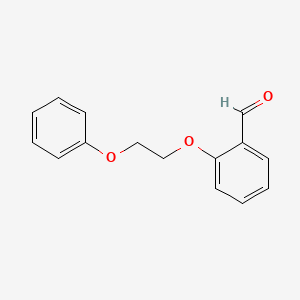
![N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2521592.png)
![N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-3-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B2521594.png)
![2-[2-(acetylamino)-2-deoxyhexopyranosyl]-5-[(2-methylphenoxy)methyl]-4-(propan-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B2521598.png)
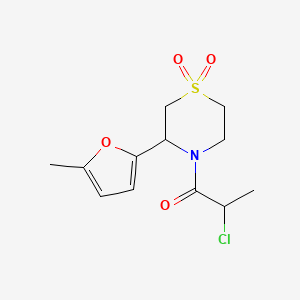
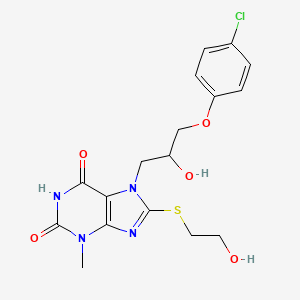
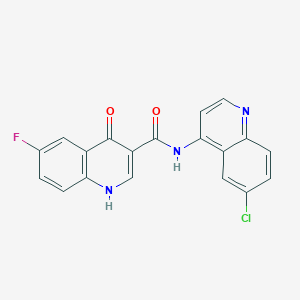
![N-[(1R,2R)-2-Hydroxycyclobutyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2521604.png)
